GW1929 - 196808-24-9

GW1929

Catalog Number: EVT-270392
CAS Number: 196808-24-9
Molecular Formula: C30H29N3O4
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW1929 is a synthetic, non-thiazolidinedione compound extensively investigated in scientific research for its ability to activate PPARγ. This nuclear receptor plays a vital role in various biological processes, including glucose and lipid metabolism, cellular differentiation, inflammation, and immune responses [, ].

Future Directions
  • Exploring novel drug delivery strategies: Targeting GW1929 to specific cells or tissues using nanotechnology or other innovative delivery methods could enhance its efficacy and reduce potential side effects [].
  • Developing photohormones based on GW1929: Incorporating photoswitchable moieties into the structure of GW1929 could enable precise optical control of PPARγ activity, providing a powerful tool for studying its function in dynamic cellular processes [].
  • Investigating combinatorial therapies: Combining GW1929 with other pharmacological agents targeting complementary pathways could lead to synergistic therapeutic effects in complex diseases [].
  • Elucidating PPARγ-independent effects of GW1929: Further investigation into the PPARγ-independent mechanisms of GW1929, such as its interactions with other signaling pathways, could uncover new therapeutic targets [].

Troglitazone

  • Compound Description: Troglitazone is a thiazolidinedione and the first peroxisome proliferator-activated receptor gamma (PPARγ) agonist approved for the treatment of type 2 diabetes. It improves insulin sensitivity but is associated with liver toxicity and has been withdrawn from the market in many countries. []
  • Relevance: Troglitazone shares a similar mechanism of action with GW1929, activating PPARγ, but GW1929 demonstrates significantly higher potency both in vitro and in vivo. []

Rosiglitazone

  • Compound Description: Rosiglitazone is another thiazolidinedione PPARγ agonist used in treating type 2 diabetes. It improves glycemic control but carries a risk of cardiovascular events. []
  • Relevance: Rosiglitazone and GW1929 are both PPARγ agonists with antidiabetic properties. AzoRosi, a photohormone derived from Rosiglitazone, was developed and found to activate PPARγ preferentially in its light-activated cis-configuration. []

Ciglitazone

  • Compound Description: Ciglitazone, a thiazolidinedione, is a PPARγ agonist that was investigated for its antidiabetic effects but not commercialized. [, ]
  • Relevance: Like GW1929, ciglitazone is a PPARγ agonist and has demonstrated anti-inflammatory effects in the context of allergic asthma models by reducing airway inflammation. []

BRL 49653

  • Compound Description: BRL 49653 is a non-thiazolidinedione PPARγ agonist that has been studied for its antidiabetic and anti-inflammatory effects. []
  • Relevance: BRL 49653 shares a similar mechanism with GW1929 by activating PPARγ. Studies have shown that both BRL 49653 and GW1929 can inhibit the expression of the α5 integrin subunit in non-small cell lung carcinoma cells. []

15-Deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2)

  • Compound Description: 15d-PGJ2 is an endogenous prostaglandin and a natural ligand for PPARγ. It exhibits anti-inflammatory and anti-proliferative effects. [, , ]
  • Relevance: 15d-PGJ2 and GW1929 activate PPARγ, but they differ in their effects on α5 integrin expression in non-small cell lung carcinoma cells; 15d-PGJ2 does not inhibit α5 expression like GW1929 and BRL 49653. []

PGJ2

  • Compound Description: PGJ2, or prostaglandin J2, is a prostaglandin involved in inflammation. []
  • Relevance: Similar to 15d-PGJ2, PGJ2 does not demonstrate the same inhibitory effects on α5 gene expression in NSCLC cells as GW1929. []

Pioglitazone

  • Compound Description: Pioglitazone is a thiazolidinedione PPARγ agonist used to treat type 2 diabetes. It improves insulin sensitivity but might be associated with an increased risk of bladder cancer. [, ]

GW9662

  • Compound Description: GW9662 is a selective PPARγ antagonist used in research to block the effects of PPARγ agonists. [, , , , ]
  • Relevance: GW9662 serves as a pharmacological tool to counteract the effects of GW1929 and other PPARγ agonists, helping to confirm the involvement of PPARγ in various biological processes. []

T0070907

  • Compound Description: T0070907 is a potent and selective PPARγ antagonist used in research to investigate the role of PPARγ. [, ]
  • Relevance: T0070907 serves as a tool to inhibit PPARγ, allowing researchers to delineate the specific effects of GW1929 and other PPARγ agonists. []

GW7647

  • Compound Description: GW7647 is a potent and selective PPARα agonist used in research to investigate the role of PPARα in lipid metabolism and inflammation. [, ]
  • Relevance: GW7647 activates PPARα, contrasting with GW1929, a PPARγ agonist. Studies have shown that both GW7647 and GW1929, through their respective PPAR targets, can influence macrophage activation. []

Fenofibrate

  • Compound Description: Fenofibrate is a fibrate class PPARα agonist used to treat dyslipidemia. It primarily lowers triglyceride levels and raises HDL cholesterol. []
  • Relevance: Fenofibrate, like GW7647, is a PPARα agonist, contrasting with the PPARγ agonist activity of GW1929. Both Fenofibrate and GW7647 have been shown to inhibit classical macrophage activation. []

Clofibrate

  • Compound Description: Clofibrate is a fibrate-class PPARα agonist that was previously used to treat dyslipidemia. It has largely been replaced by safer alternatives due to side effects. []
  • Relevance: Clofibrate serves as another example of a PPARα agonist, contrasting with GW1929, which activates PPARγ. []

L-165,041

  • Compound Description: L-165,041 is a selective PPARβ/δ agonist used in research to study the role of PPARβ/δ in lipid metabolism and inflammation. []
  • Relevance: L-165,041 acts as a PPARβ/δ agonist, contrasting with GW1929's PPARγ agonist activity. This difference highlights the distinct biological roles and potential therapeutic applications of PPAR subtypes. []
Classification

GW1929 is classified as a tyrosine-based PPARγ agonist. Its chemical structure is distinct from traditional thiazolidinediones, which are commonly associated with significant side effects. The compound exhibits high selectivity for PPARγ, making it a subject of interest for therapeutic applications aimed at metabolic disorders .

Synthesis Analysis

The synthesis of GW1929 involves several key steps, primarily focused on creating a structure that effectively activates PPARγ. The specific synthetic route is proprietary, but general methodologies include:

  1. Starting Materials: The synthesis begins with appropriate tyrosine derivatives.
  2. Reactions: Various coupling reactions are employed to form the desired molecular framework.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

In one study, a modified synthesis method was used to link GW1929 to dendrimer-graphene nanostars, enhancing its delivery to macrophages while minimizing side effects . This method involved:

  • Crosslinking Agents: Utilizing EDC/NHS for effective coupling.
  • Temperature Control: Maintaining a constant temperature during reactions to optimize yield.
Molecular Structure Analysis

The molecular structure of GW1929 can be described as follows:

  • Chemical Formula: C₁₉H₁₉N₃O₃
  • Molecular Weight: 325.37 g/mol
  • Structure Features: It contains an aromatic ring system and a tyrosine moiety, which are crucial for its interaction with the PPARγ receptor.

The structural integrity allows GW1929 to fit into the ligand-binding domain of PPARγ, facilitating receptor activation. The compound's ability to induce conformational changes in the receptor is essential for its biological activity .

Chemical Reactions Analysis

GW1929 participates in several chemical reactions, primarily involving its interaction with biological targets:

  1. Binding to PPARγ: The primary reaction is the agonistic binding to the PPARγ receptor, which triggers downstream signaling pathways involved in glucose metabolism and lipid homeostasis.
  2. Gene Expression Modulation: Activation of PPARγ by GW1929 leads to changes in gene expression related to fatty acid metabolism and insulin sensitivity .
  3. Synergistic Effects: In combination with other agents, GW1929 can modulate inflammatory responses and metabolic pathways in various tissues .
Mechanism of Action

The mechanism of action of GW1929 centers around its role as a PPARγ agonist:

  • Receptor Activation: Upon binding to PPARγ, GW1929 induces a conformational change that enhances the receptor's ability to regulate gene transcription.
  • Gene Regulation: This activation leads to increased expression of genes involved in lipogenesis and glucose uptake while decreasing gluconeogenesis in the liver .
  • Macrophage Polarization: GW1929 has been shown to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is beneficial in conditions like liver fibrosis .
Physical and Chemical Properties Analysis

The physical and chemical properties of GW1929 include:

Applications

GW1929 has several scientific applications:

  1. Diabetes Research: Due to its insulin-sensitizing properties, it is studied for potential therapies targeting type 2 diabetes mellitus.
  2. Anti-inflammatory Studies: Its ability to modulate macrophage polarization makes it relevant in research focused on chronic inflammatory diseases and fibrosis .
  3. Metabolic Disorders: As a potent PPARγ agonist, GW1929 is explored for its effects on lipid metabolism and obesity-related conditions.
Introduction to GW1929 as a PPARγ Agonist

Pharmacological Classification and Mechanism of Action

GW1929 (N-(2-Benzoylphenyl)-O-[2-(methyl-2-pyridinylamino)ethyl]-L-tyrosine) is a high-affinity, synthetic peroxisome proliferator-activated receptor gamma (PPARγ) agonist classified as a non-thiazolidinedione (non-TZD) nuclear receptor ligand. It exhibits potent and selective activation of PPARγ isoforms, with binding affinity (pKi) of 8.84 for human PPARγ. Its agonistic activity is reflected in pEC50 values of 8.56 (human PPARγ) and 8.27 (murine PPARγ) in cell-based transactivation assays [1] [6] [9].

The compound functions through a canonical nuclear receptor mechanism: Upon binding to PPARγ's ligand-binding domain, GW1929 induces conformational changes that facilitate heterodimerization with the retinoid X receptor (RXR). This complex translocates to the nucleus, recruits coactivators (e.g., CBP/p300, MED1), and binds to peroxisome proliferator response elements (PPREs) in target gene promoters [7]. This transcriptional regulation modulates metabolic and anti-inflammatory pathways. Unlike TZD-class agonists (e.g., rosiglitazone), GW1929's tyrosine-based structure confers distinct receptor-coactivator interactions, leading to unique gene expression profiles [7].

Table 1: Binding and Activation Profiles of GW1929

ParameterHuman PPARγMurine PPARγSelectivity vs. PPARα/δ
pKi8.84->1,000-fold selectivity
pEC508.568.27>1,000-fold selectivity
EC50 (nM)6.213No activity at PPARα/δ

Role of PPARγ in Inflammation, Metabolism, and Cellular Homeostasis

PPARγ is a master regulator of metabolic homeostasis, inflammation, and cellular stress responses. Its activation by GW1929 demonstrates pleiotropic effects across physiological systems:

  • Metabolic Regulation: In Zucker diabetic fatty (ZDF) rats, GW1929 (0.5–5 mg/kg, oral) significantly reduced non-fasted plasma glucose levels and enhanced glucose-stimulated insulin secretion from pancreatic β-cells. This occurs via upregulation of insulin-sensitizing genes (e.g., adiponectin) and suppression of hepatic gluconeogenesis [1] [9]. The compound also reduces circulating fatty acids and triglycerides through enhanced lipid storage in adipose tissue [8].

  • Anti-Inflammatory Actions: PPARγ activation by GW1929 reprograms macrophages from pro-inflammatory (M1) to anti-inflammatory (M2) phenotypes. In experimental liver fibrosis, GW1929-conjugated nanoparticles (DGNS-GW) targeted macrophages, suppressed NF-κB signaling, and reduced pro-inflammatory cytokines (TNF-α, IL-6). This reshaped the hepatic microenvironment, promoting extracellular matrix remodeling via metalloproteinases [2]. In allergic asthma models, GW1929 inhibited airway inflammation by dampening Th2 cytokine production (IL-4, IL-5, IL-13) [9].

  • Cellular Homeostasis and Neuroprotection: GW1929 (10 µM) attenuates oxidative stress in neuronal cultures by upregulating antioxidant enzymes (SOD, catalase) and suppressing caspase-3 activation. It inhibits tetrabromobisphenol A (TBBPA)-induced lactate dehydrogenase (LDH) release and apoptotic DNA fragmentation, indicating protective roles against neurotoxicity [1] [5]. PPARγ activation also enhances neurite outgrowth and neuronal connectivity, supporting its role in neural repair [5].

  • Vascular and Renal Function: In spontaneously hypertensive rats (SHRs), GW1929 (0.5 mg/kg/day) reduced systolic blood pressure by 20% and improved renal perfusion by 61%. It restored endothelial function by enhancing acetylcholine-mediated vasodilation and suppressing G protein-coupled receptor kinase-2 (GRK-2), a key driver of vascular receptor desensitization [3].

GW1929 in the Context of Selective PPARγ Modulation

GW1929 exemplifies selective PPARγ modulation through its unique biased agonism and tissue-targeted effects:

  • Coactivator Recruitment Bias: Unlike rosiglitazone (a TZD full agonist), GW1929 favors recruitment of S-motif coactivators (e.g., MED1) over CBP/p300. This results in distinct transcriptional outcomes: RNA-seq analyses show GW1929 modulates only 77% of rosiglitazone-regulated genes in adipocytes. Notably, it exerts weaker effects on lipid metabolism pathways (e.g., lipolysis) but comparable efficacy on glucose homeostasis genes [7]. Such bias may mitigate adverse effects associated with full agonism, such as fluid retention [7].

  • Partial Agonism and Functional Selectivity: Compared to full agonists, GW1929’s partial activity on specific PPREs allows selective modulation of anti-inflammatory genes without inducing adipogenesis. In 3T3-L1 cells, GW1929 enhanced glucose uptake via GLUT1 upregulation independently of adipocyte differentiation—effects resistant to dominant-negative PPARγ mutants [9]. This functional selectivity separates metabolic benefits from off-target effects.

  • Targeted Delivery Approaches: To circumvent systemic side effects, GW1929 has been conjugated to dendrimer-graphene nanostars (DGNS-GW). This nanoformulation achieves macrophage-specific delivery in fibrotic livers, activating PPARγ at 10-fold lower doses than free GW1929. It shifts hepatic macrophages toward M2 phenotypes, reducing collagen deposition without altering hepatic stellate cell activity [2].

Table 2: Cellular and Transcriptional Effects of GW1929

Biological SystemKey Effects of GW1929Molecular Mechanism
MacrophagesM1→M2 polarization; Reduced TNF-α, IL-6NF-κB inhibition; CD36 upregulation
AdipocytesGLUT1 membrane translocation; Enhanced glucose uptakePPARγ-RXR-dependent GLUT1 transcription
Neurons↓ Caspase-3; ↓ LDH release; ↑ SOD/catalaseNrf2 activation; iNOS suppression
Renal Vasculature↑ Acetylcholine vasodilation; ↓ GRK-2 expressionEnhanced eNOS signaling; GRK-2 mRNA downregulation

GW1929’s unique pharmacological profile positions it as a tool compound for dissecting PPARγ’s context-dependent biology and developing safer selective modulators.

Properties

CAS Number

196808-24-9

Product Name

GW1929

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1

InChI Key

QTQMRBZOBKYXCG-MHZLTWQESA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

GW 1929
GW-1929
GW1929

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.